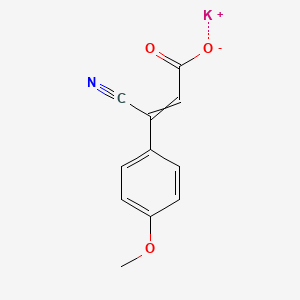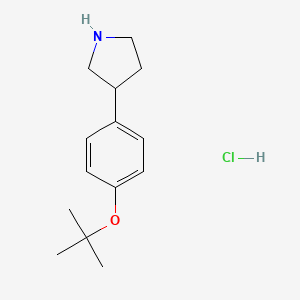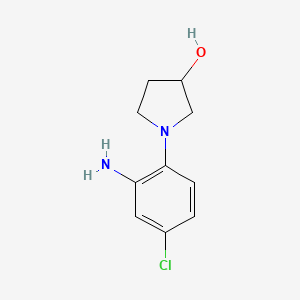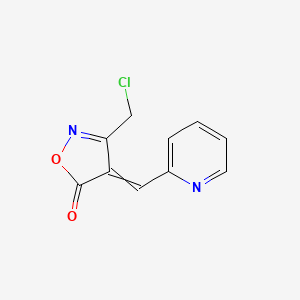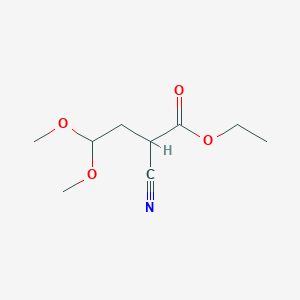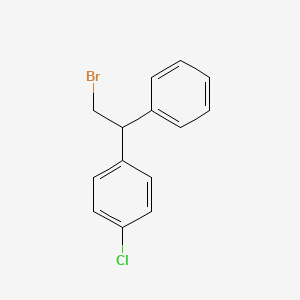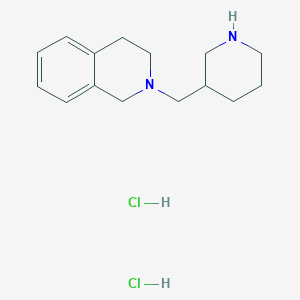![molecular formula C17H27BrClNO B1441101 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219979-22-2](/img/structure/B1441101.png)
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Descripción general
Descripción
“2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound . It is also known as "4-{2-[2-Bromo-4-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride" . The compound has a molecular formula of C₁₇H₂₇BrClNO .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a bromo-tert-butyl group, and a phenoxy group . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Copolymerization with Styrene
Novel trisubstituted ethylenes like halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, which are related to the chemical structure , have been synthesized and copolymerized with styrene. This process involves the piperidine catalyzed Knoevenagel condensation, illustrating the compound's potential use in creating new polymer materials (Kharas et al., 2016).
Synthesis of Novel Phenoxy and Benzyloxy Compounds
The compound has been involved in the synthesis of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These substances, created through piperidine catalyzed Knoevenagel condensation, demonstrate the chemical's role in synthesizing new organic compounds with potential applications in various fields, including material science (Reddy et al., 2021).
Role in Medicinal Chemistry
The compound's structure is similar to those used in the stereoselective preparation of various substituted piperidines. These compounds have significant importance in medicinal chemistry, providing templates for the development of new pharmaceutical agents (Mollet et al., 2011).
Synthesis of Key Pharmaceuticals Intermediates
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, an intermediate related to the structure of interest, is crucial in the synthesis of Vandetanib, a medication used for certain types of cancer. This illustrates the compound's potential use in the synthesis of key pharmaceutical intermediates (Wang et al., 2015).
Development of Radiolabeled Probes
Halogenated 4-(phenoxymethyl)piperidines, structurally related to the compound , have been synthesized as potential δ receptor ligands. This suggests its potential use in developing radiolabeled probes for imaging and diagnostic purposes in medical science (Waterhouse et al., 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various cellular components, such as proteins or enzymes, to exert their effects .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In these reactions, a bromine atom is typically transferred to the target molecule, which can lead to significant changes in the target’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can affect a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
The introduction of a bromine atom into a target molecule can significantly alter the target’s properties, potentially leading to various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels. Understanding these pathways is crucial for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)13-7-8-16(15(18)12-13)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZPUXHKIQUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-22-2 | |
| Record name | Piperidine, 2-[2-[2-bromo-4-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


